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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088 Get Quote

This guide provides a detailed comparison of the functional characteristics of KDS-5104 (also

known as AM3102) and its parent compound, Oleoylethanolamide (OEA). The focus is on their

efficacy as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and their

resulting physiological effects.

Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance metrics for KDS-5104 and

OEA based on available experimental data.
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Parameter
KDS-5104
(AM3102)

Oleoylethanolamid
e (OEA)

Reference

PPARα

Transcriptional Activity

(EC50)

100 nM ~100 nM [1]

Anorexiant Potency

(ED50)

2.4 mg/kg (prolongs

feeding latency in

rodents)

Potent, but specific

ED50 varies by study
[1]

Receptor Binding

Affinity (Ki)

CB1: 33 µM, CB2: 26

µM (weak affinity)

CB1: ~4 µM, CB2:

>10 µM (moderate to

weak)

[1]

Enzymatic Hydrolysis

Resistance

High (Resistant to

enzymatic hydrolysis)

Low (Rapidly

hydrolyzed by FAAH)
[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and critical evaluation.

PPARα Transcriptional Activity Assay
This experiment is designed to measure the ability of a compound to activate the PPARα

receptor, leading to the transcription of target genes.

Cell Line: HEK293 cells are commonly used due to their low endogenous PPARα

expression.

Transfection: Cells are co-transfected with three plasmids:

An expression vector for full-length human PPARα.

An expression vector for the Retinoid X Receptor (RXR), the obligate heterodimer partner

for PPARα.
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A reporter plasmid containing a luciferase gene under the control of a promoter with

multiple Peroxisome Proliferator Response Elements (PPREs).

Treatment: After transfection, cells are treated with varying concentrations of KDS-5104 or

OEA (typically from 1 nM to 100 µM) for 18-24 hours. A vehicle control (e.g., DMSO) is run in

parallel.

Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The

luminescence signal is proportional to the level of PPARα activation.

Data Analysis: The data are normalized to the vehicle control and plotted against the

compound concentration. The EC50 value is calculated using a nonlinear regression

(sigmoidal dose-response) curve fit.

In Vivo Feeding Latency Study (Anorexiant Effect)
This experiment assesses the compound's ability to suppress appetite in rodents.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are fasted overnight (with free access

to water) to ensure motivation to eat.

Administration: Animals are administered KDS-5104 or OEA via intraperitoneal (i.p.) injection

at various doses (e.g., 0.5, 1, 2.5, 5, 10 mg/kg). A vehicle control group is also included.

Measurement: Thirty minutes after injection, pre-weighed food is introduced into the cage.

The time until the animal begins its first meal (feeding latency) is recorded. Food intake can

also be measured at subsequent time points (e.g., 1, 2, 4 hours).

Data Analysis: The ED50 value, the dose required to produce 50% of the maximum effect on

feeding latency, is calculated from the dose-response curve.

Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical signaling pathway for both OEA and KDS-5104. As

a PPARα agonist, the compound must enter the cell and bind to the receptor in the nucleus,

leading to gene transcription.
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1. Co-transfect HEK293 cells
(PPARα, RXR, PPRE-Luciferase)

2. Incubate cells (24h)

3. Treat with KDS-5104 or OEA
(Dose-response concentrations)

4. Incubate cells (18-24h)

5. Lyse cells and add
luciferase substrate

6. Measure luminescence

7. Data Analysis:
Normalize to vehicle control
Calculate EC50 via curve fit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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